N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine is a chemical compound known for its relevance in various scientific and industrial applications. It is often associated with its hydrochloride form and is used as a reference standard in chemical synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine involves several steps. One common method includes the reaction of 3-phenylpropan-1-amine with p-tolyl chloride in the presence of a base to form the intermediate compound. This intermediate is then methylated using methyl iodide to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine is used in several scientific research fields:
Chemistry: It serves as a reference standard in analytical chemistry and is used in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds .
Wirkmechanismus
The mechanism of action of N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine involves its interaction with specific molecular targets. It is known to inhibit the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft. This action is mediated through its binding to the norepinephrine transporter, blocking its function and leading to enhanced neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit norepinephrine reuptake without significantly affecting other neurotransmitters sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
56161-78-5 |
---|---|
Molekularformel |
C17H21NO |
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
N-methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C17H21NO/c1-14-8-10-16(11-9-14)19-17(12-13-18-2)15-6-4-3-5-7-15/h3-11,17-18H,12-13H2,1-2H3 |
InChI-Schlüssel |
HBZGYXADKHAYTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(CCNC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.